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Introduction

The pyrimidopyridazine scaffold, a fused heterocyclic system incorporating both pyrimidine and
pyridazine rings, has emerged as a privileged structure in medicinal chemistry. Its structural
resemblance to endogenous purines allows for interaction with a wide array of biological
targets, leading to a diverse pharmacological profile. This technical guide provides a
comprehensive overview of the discovery, historical development, and key synthetic
methodologies of pyrimidopyridazine compounds. It further delves into their significant
biological activities, with a focus on their mechanisms of action and the signaling pathways
they modulate. Detailed experimental protocols for seminal syntheses and key biological
assays are provided to facilitate further research and development in this promising area of
drug discovery.

Discovery and Historical Development

The history of pyrimidopyridazines is intertwined with the broader exploration of fused diazine
heterocycles. While the parent pyridazine ring was first synthesized in the late 19th century, the
systematic investigation of fused pyrimidopyridazine systems gained momentum in the mid-
20th century.
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A pivotal moment in the history of this class of compounds was the work of L. Di Stefano and
R.N. Castle in 1968, which described the synthesis of a pyrimido[4,5-d]pyridazine, among other
related heterocyclic systems.[1] This work laid a foundational stone for the exploration of this
particular isomer. Early synthetic efforts were often extensions of established methods for
constructing bicyclic heterocyclic systems, such as the Widman-Stoermer synthesis, which was
one of the earliest procedures used to create pyrido[3,4-c]pyridazines.[2]

The initial biological interest in these compounds was often driven by their analogy to purines
and pteridines, suggesting potential as antimetabolites for cancer and infectious disease
research. Over the decades, the therapeutic potential of pyrimidopyridazines has expanded
dramatically, with derivatives showing a wide range of activities including antihypertensive, anti-
inflammatory, antiviral, and anticancer properties. A notable example of a clinically approved
drug featuring a related pyridopyridazine core is Endralazine, a vasodilator.[3]

Key Synthetic Methodologies

The synthesis of the pyrimidopyridazine core and its derivatives has evolved significantly over
time, with numerous strategies developed to access the different isomeric forms and to
introduce diverse substituents.

Synthesis of the Pyrimido[4,5-d]pyridazine Core

One of the earliest and most fundamental approaches to the pyrimido[4,5-d]pyridazine scaffold
involves the cyclization of a suitably substituted pyrimidine precursor. A key intermediate in
many of these syntheses is a 4,5-disubstituted pyrimidine.

This protocol outlines a general approach for the synthesis of a substituted pyrimido[4,5-
d]pyridazine from a 4-amino-5-cyanopyrimidine precursor.

Step 1: Synthesis of 4-amino-5-cyanopyrimidine

A mixture of malononitrile (10 mmol) and formamidine acetate (12 mmol) in 50 mL of
anhydrous ethanol is refluxed for 4 hours. The reaction mixture is cooled to room temperature,
and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to
yield 4-amino-5-cyanopyrimidine.

Step 2: Synthesis of the Pyrimido[4,5-d]pyridazine Ring
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The 4-amino-5-cyanopyrimidine (5 mmol) is suspended in 30 mL of formamide and heated to
150°C. Hydrazine hydrate (10 mmol) is added dropwise over 30 minutes. The reaction mixture
is maintained at 150°C for an additional 2 hours. After cooling, the mixture is poured into 100
mL of ice-water. The precipitated solid is collected by filtration, washed with water, and
recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pyrimido[4,5-
d]pyridazine product.

Synthesis of Pyrimido[4,5-c]pyridazine Derivatives

The synthesis of pyrimido[4,5-C]pyridazines often starts from a substituted pyrimidine with
functional groups at the 4 and 5 positions that can be elaborated into the pyridazine ring. A
common strategy involves the use of a 4-chloro-5-substituted pyrimidine.

This protocol is adapted from a modern synthetic route to a novel class of bi- and tri-cyclic
pyridazine derivatives.

Step 1: Synthesis of the Ketone Intermediate

To a solution of 4-chloro-5-methyl-2-(methylthio)pyrimidine (10 mmol) in anhydrous THF (50
mL) at -78°C under a nitrogen atmosphere, is added a solution of lithium diisopropylamide
(LDA) (11 mmol) in THF. The mixture is stirred for 1 hour at -78°C. Methyl-2-chlorobenzoate
(12 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred
for 12 hours. The reaction is quenched with saturated agueous ammonium chloride solution
and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure. The crude product is purified by column
chromatography to yield the ketone intermediate.

Step 2: Formation of the Pyridazine Ring

The ketone intermediate (5 mmol) is dissolved in ethanol (30 mL), and hydrazine hydrate (10
mmol) is added. The mixture is refluxed for 6 hours. The solvent is removed under reduced
pressure, and the residue is purified by column chromatography to afford the 3-(2-
chlorophenyl)-7-(methylthio)pyrimido[4,5-c]pyridazine.

Step 3: Aromatic Nucleophilic Substitution
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The 3-(2-chlorophenyl)-7-(methylthio)pyrimido[4,5-c]pyridazine (2 mmol) and aniline (4 mmaol)
are heated in a sealed tube at 180°C for 8 hours. After cooling, the reaction mixture is purified
by column chromatography to yield the final 3-(2-chlorophenyl)-7-anilino-pyrimido[4,5-
c]pyridazine product.

Biological Activities and Mechanisms of Action

Pyrimidopyridazine derivatives have demonstrated a remarkable breadth of biological activities,
targeting a variety of enzymes and receptors implicated in human diseases.

Anticancer Activity

A significant area of research for pyrimidopyridazines is in oncology. Numerous derivatives
have been developed as inhibitors of key signaling proteins that drive cancer cell proliferation
and survival.

Many pyrimidopyridazine compounds have been designed as ATP-competitive inhibitors of
protein kinases. For example, derivatives have shown potent inhibitory activity against Cyclin-
Dependent Kinases (CDKSs), which are crucial regulators of the cell cycle.

Table 1: Quantitative Data for Representative Pyrimidopyridazine Kinase Inhibitors

Compound ID Target Kinase IC50 (nM) Reference
PD-0332991
o CDK4/CDK6 11/15 [1]
(Palbociclib)
~30-100 (cell
Compound 7x CDK4/ARK5 ) [4]
apoptosis)
Compound 1a Lck 3200 [3]
Compound 2 Lck 47 [3]

/ Nodes GF [label="Growth Factors", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine
Kinase", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf",
fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK",
fillcolor="#F1F3F4"]; CyclinD [label="Cyclin D", fillcolor="#FBBC05"]; CDK46 [label="CDK4/6",
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fillcolor="#FBBCO05"]; Rb [label="Rb", fillcolor="#F1F3F4"]; E2F [label="E2F",
fillcolor="#F1F3F4"]; G1_S_Transition [label="G1-S Phase Transition\n(Cell Cycle
Progression)”, shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Palbociclib
[label="Palbociclib\n(Pyrimidopyrimidine)", shape=box, style="filled", fillcolor="#EA4335",
fontcolor="#FFFFFF"];

I/l Edges GF -> RTK; RTK -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> CyclinD
[label="Upregulates"]; CyclinD -> CDK46 [label="Activates"]; CDK46 -> Rb
[label="Phosphorylates &\nlnactivates"]; Rb -> E2F [arrowhead=tee, label="Inhibits"]; E2F ->
G1_S_Transition [label="Promotes"]; Palbociclib -> CDK46 [arrowhead=tee, color="#EA4335",
style=dashed, penwidth=2, label="Inhibits"]; } . Caption: Inhibition of the CDK4/6-Cyclin D
complex by Palbociclib.

The structural similarity of pyrimidopyrimidines to folic acid has led to their investigation as
inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[1]
Inhibition of DHFR disrupts the supply of nucleotides, thereby halting cell proliferation, a key
strategy in cancer chemotherapy.

/ Nodes DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4"]; DHFR
[label="Dihydrofolate\nReductase (DHFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; THF
[label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; Nucleotide_Synthesis [label="Nucleotide
Synthesis\n(dUMP -> dTMP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
DNA_Synthesis [label="DNA Synthesis &\nCell Proliferation”, shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridopyrimidine
[label="Pyridopyrimidine\ninhibitor", shape=box, style="filled", fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges DHF -> DHFR; DHFR -> THF; THF -> Nucleotide_Synthesis; Nucleotide_Synthesis ->
DNA_Synthesis; Pyridopyrimidine -> DHFR [arrowhead=tee, color="#EA4335", style=dashed,
penwidth=2, label="Inhibits"]; } . Caption: Mechanism of action of DHFR-inhibiting
pyrimidopyrimidines.

Antimicrobial Activity

Pyrimido[4,5-c]pyridazine-based compounds have been developed as inhibitors of
dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria.
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[2][5] By targeting the pterin binding site of DHPS, these compounds disrupt the production of
folic acid, which is essential for bacterial survival.

Table 2: Quantitative Data for Representative Pyrimido[4,5-c]pyridazine DHPS Inhibitors

Cellular
Target KD (nM) for .
Compound ID . Accumulation Reference
Organism EcDHPS . .
(M) in E. coli
1578 E. coli 1.59 1.84 [6]
4366 E. coli 3.23 - [5]
4721 E. coli 1.53 - [5]

// Nodes Pterin [label="Pterin Precursor", fillcolor="#F1F3F4"]; pABA [label="p-Aminobenzoic
Acid\n(pABA)", fillcolor="#F1F3F4"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydropteroate [label="7,8-Dihydropteroate”,
fillcolor="#F1F3F4"]; Folate _Pathway [label="Folate Biosynthesis", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"]; Bacterial _Growth [label="Bacterial Growth",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidopyridazine
[label="Pyrimido[4,5-c]pyridazine\ninhibitor", shape=box, style="filled", fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges Pterin -> DHPS; pABA -> DHPS; DHPS -> Dihydropteroate; Dihydropteroate ->
Folate_Pathway; Folate Pathway -> Bacterial_Growth; Pyrimidopyridazine -> DHPS
[arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits pterin binding"]; }
. Caption: Inhibition of bacterial DHPS by pyrimido[4,5-c]pyridazines.

Other Biological Activities

The versatility of the pyrimidopyridazine scaffold is further highlighted by its activity against a
range of other targets, including:

o GABAA Receptor Modulation: Certain pyrido[2,3-d]pyridazines act as selective ligands for
GABAA receptors, suggesting potential applications in treating central nervous system
disorders like anxiety and schizophrenia.[3]
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» Anti-inflammatory Activity: Some derivatives have been patented for their ability to treat
protein kinase-mediated inflammation, such as in rheumatoid arthritis, by targeting kinases
like p38.[3]

 Antiviral Activity: The structural similarity to purines has led to the development of
pyrimidopyridazine-based compounds with antiviral properties, for instance, as inhibitors of
the HCV NS5A protein.

Conclusion and Future Perspectives

The journey of pyrimidopyridazine compounds from their initial synthesis to their current status
as promising therapeutic agents is a testament to the power of heterocyclic chemistry in drug
discovery. The scaffold's versatility has allowed for the development of potent and selective
modulators of a wide range of biological targets. The historical and synthetic overview provided
in this guide highlights the key milestones in the field. The detailed experimental protocols and
mechanistic insights are intended to serve as a valuable resource for researchers aiming to
build upon this rich history.

Future research in this area will likely focus on several key aspects: the development of more
efficient and stereoselective synthetic routes, the exploration of novel biological targets, and the
optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The
continued application of computational chemistry and structure-based drug design will
undoubtedly accelerate the discovery of the next generation of pyrimidopyridazine-based
therapeutics. The rich chemical space offered by this scaffold ensures that it will remain a fertile
ground for innovation in medicinal chemistry for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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